5-methoxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide
Description
Structural Classification and IUPAC Nomenclature
This compound belongs to the benzofuran class of heterocyclic compounds, which feature a fused benzene and furan ring system. The IUPAC name systematically describes its structure:
- Benzofuran core : The parent structure is 1-benzofuran, where the oxygen atom occupies position 1 of the fused ring system.
- Substituents :
The molecular formula is C₁₈H₁₅NO₃ , with a molecular weight of 293.32 g/mol (calculated from analogous structures in PubChem entries). The compound’s SMILES string, COC1=CC2=C(C=C1)OC(C(=O)NC3=CC=CC=C3)C2C, encodes its connectivity, while its InChIKey (JXMSJEIXLQENFY-UHFFFAOYSA-N) provides a unique identifier for chemical databases.
Historical Context in Benzofuran Derivative Research
Benzofuran derivatives have been studied since the early 20th century, with initial interest in natural products like psoralen. Synthetic benzofurans gained prominence in the 1970s as intermediates for pharmaceuticals and agrochemicals. The introduction of carboxamide substituents, as seen in this compound, emerged more recently, driven by efforts to optimize pharmacokinetic properties.
Early synthetic routes for benzofuran carboxamides relied on Friedel-Crafts acylation and Ullmann coupling. Modern methods, such as palladium-catalyzed cross-coupling and microwave-assisted synthesis, have improved yields and reduced reaction times. For example, the carboxamide group in this compound is typically introduced via condensation of a benzofuran carboxylic acid chloride with aniline derivatives under inert conditions.
Positional Isomerism in Benzofuran Carboxamides
Positional isomerism significantly impacts the physicochemical and biological properties of benzofuran carboxamides. Key variations include:
For instance, shifting the methoxy group from position 5 to 4 (as in N-(4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide) reduces the compound’s dipole moment due to altered resonance effects. Similarly, replacing the N-phenyl group with N-(2-ethoxyphenyl) introduces additional steric hindrance, potentially affecting receptor binding.
The structural plasticity of benzofuran carboxamides underscores their utility in drug discovery, where minor positional changes can dramatically alter bioactivity. Ongoing research continues to explore these relationships through combinatorial chemistry and computational modeling.
Properties
IUPAC Name |
5-methoxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11-16(17(19)18-12-6-4-3-5-7-12)14-10-13(20-2)8-9-15(14)21-11/h3-10H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRJAZOQDIHTTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-methoxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of appropriate precursors, such as 4-methoxy-2-methylphenol and phenylacetic acid, under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran intermediate with an appropriate amine, such as aniline, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Chemical Reactions Analysis
5-methoxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Structural Overview
The compound belongs to the benzofuran family, characterized by a benzofuran core with a methoxy group at the 5-position, a methyl group on the nitrogen atom, and a phenyl group at the 2-position. This arrangement suggests diverse pharmacological properties that are currently under investigation.
Biological Activities
Research indicates that 5-methoxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide exhibits several biological activities:
- Anticancer Properties : The compound has shown potential as an anticancer agent. Studies suggest it may induce cell cycle arrest and apoptosis in cancer cells by interacting with specific molecular targets, including enzymes and receptors involved in cancer pathways .
- Antimicrobial Activity : Related benzofuran derivatives have been documented for their antimicrobial properties. The structural similarities suggest that this compound may also possess antimicrobial effects against various pathogens, including bacteria and fungi .
Anticancer Research
A study focused on the compound's mechanism of action revealed that it could inhibit specific signaling pathways critical for cancer cell survival. For instance, it was found to affect topoisomerase activity, which is crucial for DNA replication and repair in cancer cells .
Antimicrobial Studies
In a series of tests evaluating antimicrobial efficacy, derivatives similar to this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MIC) were notably low for certain derivatives, indicating strong potential as therapeutic agents .
Mechanism of Action
The mechanism of action of 5-methoxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their pharmacological implications:
Key Research Findings
Substituent Impact on Bioavailability :
- The target compound ’s methoxy group increases lipophilicity compared to the 5-fluoro analog (872868-48-9), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- The cyclopropyl and pyrazole-substituted analog () exhibits a higher molecular weight (535 g/mol), likely limiting passive diffusion but improving metabolic stability due to steric hindrance .
Electron-Withdrawing vs. In contrast, the target’s methoxy group may stabilize charge-transfer interactions .
The oxadiazole-linked carboxamide (872868-48-9) introduces hydrogen-bond acceptor sites, favoring solubility .
Biological Activity
5-Methoxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide is a synthetic organic compound belonging to the benzofuran family, characterized by its unique structural features which include a methoxy group at the 5-position, a methyl group attached to the nitrogen atom, and a phenyl group at the 2-position. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in anticancer and antimicrobial activities.
Structural Characteristics
The compound's structure suggests a variety of interactions with biological targets, which may lead to significant biological effects. The following table summarizes its structural features and related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Benzofuran core with methoxy, methyl, and phenyl groups | Potential anticancer and antimicrobial activity |
| Benzofuran | Parent compound without substituents | Simpler structure, less biological activity |
| 5-Hydroxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide | Hydroxyl instead of methoxy | Altered reactivity and activity profile |
| 2-Methyl-N-phenyl-1-benzofuran-3-carboxamide | Lacks methoxy group | Different pharmacokinetics |
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties . It has been shown to inhibit cell proliferation in various cancer cell lines, including chronic myelogenous leukemia (K562), prostate cancer (PC3), colon cancer (SW620), and human kidney cancer (Caki 1) . The mechanism of action appears to involve:
- Inhibition of Cell Growth : The compound may interfere with key signaling pathways that regulate cell cycle progression and apoptosis.
- Induction of Apoptosis : Studies suggest that it can trigger programmed cell death in malignant cells, potentially through the activation of caspases .
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against a range of bacterial and fungal strains. Its efficacy was tested against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values indicate moderate to good activity:
- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Activity observed against Escherichia coli and Pseudomonas aeruginosa.
- Fungal strains : Showed effectiveness against Candida albicans and Fusarium oxysporum .
Case Studies and Research Findings
Several studies have explored the biological activity of benzofuran derivatives, including this compound. Notable findings include:
- Flynn et al. Study : This research highlighted the enhanced antiproliferative activity of benzofuran derivatives with specific substitutions. Compounds with methyl groups at certain positions exhibited significantly higher potency compared to their unsubstituted counterparts .
- Antimicrobial Testing : A comprehensive study evaluated various derivatives for antimicrobial properties. The results revealed that modifications in the benzofuran structure could lead to variations in biological activity, emphasizing the importance of structural optimization in drug development .
- Mechanism Exploration : Investigations into the mechanisms revealed that these compounds might induce oxidative stress in cancer cells, leading to increased reactive oxygen species (ROS) levels, which are crucial for triggering apoptosis .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 5-methoxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step routes, including:
- Benzofuran core construction : Cyclization of substituted phenols with appropriate ketones or aldehydes under acidic conditions, as demonstrated in benzofuran derivatives .
- Amidation : Coupling the benzofuran-3-carboxylic acid intermediate with aniline derivatives using coupling agents like EDCl/HOBt or via Pd-catalyzed reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .
Q. What analytical techniques are critical for confirming the structural identity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to verify methoxy, methyl, and phenyl substituents. Cross-check coupling constants for benzofuran ring conformation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H] peak for CHNO) .
- X-ray Crystallography : For unambiguous confirmation of 3D structure, particularly if computational models conflict with spectral data .
Q. How can researchers assess the purity of this compound in academic settings?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Purity >95% is typical for research-grade material .
- Melting Point Analysis : Compare observed melting points with literature values (e.g., derivatives like 2-(5-methylbenzofuran-3-yl)acetic acid melt at 436–437 K) .
Advanced Research Questions
Q. How can discrepancies between computational and experimental spectral data be resolved?
- Methodological Answer :
- Iterative Refinement : Adjust computational parameters (e.g., DFT functional B3LYP/6-31G**) to better match experimental H NMR shifts.
- Crystallographic Validation : Resolve ambiguities in substituent orientation (e.g., methoxy group placement) via single-crystal X-ray diffraction .
- Dynamic Effects : Account for solvent or temperature effects in NMR simulations using tools like COSMO-RS .
Q. What strategies optimize the yield of the amidation step in the synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh)) for coupling efficiency.
- Reaction Solvent : Use anhydrous THF or DMF to minimize side reactions .
- Workup Optimization : Acid-base extraction to isolate the carboxamide, followed by silica gel chromatography (yields up to 82% reported in analogous syntheses) .
Q. How can structure-activity relationships (SAR) be explored for substitutions on the benzofuran ring?
- Methodological Answer :
- Derivative Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at positions 2, 5, or 6 via directed C-H functionalization or cross-coupling .
- Biological Assays : Test analogues for target binding (e.g., kinase inhibition) using SPR or fluorescence polarization.
- Computational Docking : Compare docking scores (AutoDock Vina) to correlate substituent effects with activity .
Q. What are the key considerations for designing stability studies of this compound under varying conditions?
- Methodological Answer :
- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) to identify degradation products .
- LC-MS Monitoring : Track degradation pathways (e.g., hydrolysis of the carboxamide to carboxylic acid) .
- Crystallinity Assessment : Use DSC/TGA to study polymorphic stability, critical for long-term storage .
Data Contradiction Analysis
Q. How should conflicting biological activity data across studies be addressed?
- Methodological Answer :
- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels in viability assays).
- Metabolite Profiling : Use LC-MS to rule out compound degradation during assays .
- Orthogonal Validation : Confirm activity via alternative methods (e.g., Western blot for target protein inhibition alongside cell viability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
